molecular formula C8H7F2N B2813766 5,7-Difluoroindoline CAS No. 247564-56-3

5,7-Difluoroindoline

Cat. No.: B2813766
CAS No.: 247564-56-3
M. Wt: 155.148
InChI Key: GYAAWNDWZKKUIR-UHFFFAOYSA-N
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Description

5,7-Difluoroindoline is a synthetic organic compound that belongs to the indoline class of compounds. Indoline derivatives are significant due to their presence in various natural products and pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroindoline typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroindoline can undergo various chemical reactions, including:

    Electrophilic Substitution: The fluorine atoms on the indoline ring can influence the reactivity towards electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Nucleophilic Substitution: The presence of fluorine atoms can make certain positions on the indoline ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and cesium fluoroxysulfate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives, while oxidation and reduction can lead to different functionalized indoline compounds .

Scientific Research Applications

5,7-Difluoroindoline has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmacologically active compounds, including potential antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Difluoroindoline involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroindole
  • 4,5,6,7-Tetrafluoroindole
  • 2-Methyl-3-fluoroindole

Uniqueness

5,7-Difluoroindoline is unique due to the specific positioning of the fluorine atoms on the indoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoline derivatives .

Properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAAWNDWZKKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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